![molecular formula C10H14O2 B3000693 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- CAS No. 84451-89-8](/img/structure/B3000693.png)
1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis-
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Description
1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as dihydrojasmone, which is a natural product that is found in jasmine flowers. The chemical structure of 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is composed of six carbon atoms and two oxygen atoms arranged in a ring structure.
Scientific Research Applications
Synthesis and Structural Characterization
1,4-Pentalenedione derivatives have been explored in the synthesis and structural characterization of compounds. For example, the cis- and trans-fused 4a,5,6,7,8,8a-hexahydro-2H,4H-1,3-benzodithiine and its derivatives were synthesized from dithiols. These compounds were characterized using NMR, mass spectrometry, and X-ray diffraction, demonstrating conformational mobility and potential for various conformers (Pihlaja et al., 2002).
Precursors in Chemical Synthesis
Syn-cis- and anti-cis-pentalene dimers have been used in chemical synthesis, demonstrating the potential of 1,4-Pentalenedione derivatives as precursors in creating complex chemical structures. These dimers were obtained through oxidative coupling of dilithium-pentalenediide (You & Neuenschwander, 1996).
Conformational Studies in Organic Chemistry
The derivatives of 1,4-Pentalenedione have been significant in studying conformational aspects in organic chemistry. For instance, the addition of dimethylsilanediyl to cis,cis-hexa-2,4-diene was studied, shedding light on concerted vinylsilacyclopropane rearrangements and hydrogen shift mechanisms (Lei & Gaspar, 1985).
Building Blocks in Molecular Architecture
These compounds serve as versatile building blocks in molecular architecture. Dimethyl-3,3a,3b,4,6a,7a-hexahydro-3,4,7-metheno-7H-cyclopenta[a]pentalene-7,8-dicarboxylate, a derivative, was used to synthesize polynorbornyl scaffolds with various end functionalities. This demonstrates the compound's stability and high π-bond reactivity, influencing overall molecular architecture (Golić et al., 2006).
Mechanistic Insights in Chemical Reactions
Studies involving 1,4-Pentalenedione derivatives provide mechanistic insights into chemical reactions. For instance, the reaction of diphenylphosphanylacetylene with RB(C6F5)2 reagents showed a sequence of synergistic frustrated Lewis pair addition reactions, highlighting the compound's role in understanding complex reaction mechanisms (Yu et al., 2013).
properties
IUPAC Name |
(3aS,6aS)-3a,6a-dimethyl-2,3,5,6-tetrahydropentalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9-5-3-8(12)10(9,2)6-4-7(9)11/h3-6H2,1-2H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLJMXLXFEHEC-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C1(CCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@]1(CCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426120 |
Source
|
Record name | AC1OBWU2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84451-89-8 |
Source
|
Record name | AC1OBWU2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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